Zenazocine mesylate
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Overview
Description
Zenazocine Mesylate is an opioid analgesic belonging to the benzomorphan family. It was developed as a potential pain-relieving medication but did not make it to the market due to halted development during phase II clinical trials . This compound acts as a partial agonist of the μ- and δ-opioid receptors, producing antinociceptive effects in animal studies .
Preparation Methods
The synthesis of Zenazocine Mesylate involves multiple steps, starting from the appropriate benzomorphan precursor. The synthetic route typically includes:
Formation of the benzomorphan core: This involves cyclization reactions to form the tricyclic structure.
Functional group modifications: Introduction of hydroxyl and ketone groups at specific positions on the benzomorphan core.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Zenazocine Mesylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The mesylate group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed include ketones, alcohols, and substituted derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a model compound to study opioid receptor interactions and structure-activity relationships.
Biology: Investigated for its effects on pain modulation and receptor binding studies.
Medicine: Explored as a potential analgesic for pain management, although not marketed.
Mechanism of Action
Zenazocine Mesylate exerts its effects by acting as a partial agonist at the μ- and δ-opioid receptors. It has less intrinsic activity at the μ-opioid receptor and more at the δ-opioid receptor, behaving more antagonistically at the former and more agonistically at the latter . This dual action results in antinociceptive effects, making it a potential candidate for pain relief .
Comparison with Similar Compounds
Zenazocine Mesylate is similar to other benzomorphan opioids such as:
Tonazocine: Another benzomorphan opioid with similar receptor activity but different pharmacokinetic properties.
This compound is unique due to its specific receptor binding profile and the balance of agonistic and antagonistic activities at different opioid receptors .
Properties
CAS No. |
74559-85-6 |
---|---|
Molecular Formula |
C24H39NO5S |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one;methanesulfonic acid |
InChI |
InChI=1S/C23H35NO2.CH4O3S/c1-16(2)6-8-18(25)10-11-23(4)21-14-17-7-9-19(26)15-20(17)22(23,3)12-13-24(21)5;1-5(2,3)4/h7,9,15-16,21,26H,6,8,10-14H2,1-5H3;1H3,(H,2,3,4)/t21-,22+,23-;/m1./s1 |
InChI Key |
GLJVRAXBUACXBP-HZLAGBECSA-N |
Isomeric SMILES |
CC(C)CCC(=O)CC[C@@]1([C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |
Canonical SMILES |
CC(C)CCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |
Origin of Product |
United States |
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